5-CHLORO-6-[(1E)-2-[5-(4-CHLORO-2,5-DIMETHOXYPHENYL)FURAN-2-YL]ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
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Overview
Description
5-CHLORO-6-[(1E)-2-[5-(4-CHLORO-2,5-DIMETHOXYPHENYL)FURAN-2-YL]ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a furan ring, and multiple chloro and methoxy substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-6-[(1E)-2-[5-(4-CHLORO-2,5-DIMETHOXYPHENYL)FURAN-2-YL]ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrimidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-6-[(1E)-2-[5-(4-CHLORO-2,5-DIMETHOXYPHENYL)FURAN-2-YL]ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of diseases, particularly those involving oxidative stress or inflammation.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-CHLORO-6-[(1E)-2-[5-(4-CHLORO-2,5-DIMETHOXYPHENYL)FURAN-2-YL]ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by inhibiting enzyme activity, blocking receptor signaling, or inducing conformational changes in DNA. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: These compounds have a similar core structure and are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
What sets this compound apart is its combination of chloro and methoxy substituents, which can significantly influence its chemical reactivity and biological interactions. This unique combination of functional groups makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-chloro-6-[(E)-2-[5-(4-chloro-2,5-dimethoxyphenyl)furan-2-yl]ethenyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O5/c1-25-14-8-11(19)15(26-2)7-10(14)13-6-4-9(27-13)3-5-12-16(20)17(23)22-18(24)21-12/h3-8H,1-2H3,(H2,21,22,23,24)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDVTHDLXPOKOI-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(O2)C=CC3=C(C(=O)NC(=O)N3)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C2=CC=C(O2)/C=C/C3=C(C(=O)NC(=O)N3)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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